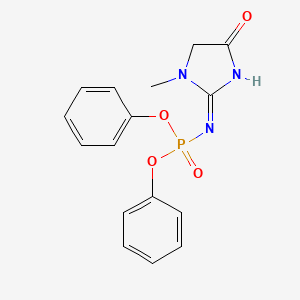
3-Amino-1-benzothiophen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-benzothiophen-6-ol is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Amino-1-benzothiophen-6-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production of this compound typically involves a one-step protocol using commercially available precursors. For instance, the reaction of S-(cyanomethyl) O-ethyl carbodithionate with 2-fluorobenzonitriles in the presence of a non-nucleophilic base like DBU in dimethyl sulfoxide has been shown to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-benzothiophen-6-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitrobenzothiophenes.
Reduction: Aminobenzothiophenes.
Substitution: Alkylated or acylated benzothiophenes.
Applications De Recherche Scientifique
3-Amino-1-benzothiophen-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in cancer research.
Industry: The compound is used in the production of organic semiconductors due to its electronic properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-benzothiophen-6-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to the suppression of tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
- 3-Amino-1-benzothiophene-2-carbonitrile
- 3-Amino-2-cyano-1-benzothiophene
- 3-Amino-1-benzothiophene-2-carboxamide
Comparison: 3-Amino-1-benzothiophen-6-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of functionalization possibilities, making it a valuable compound in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
3-amino-1-benzothiophen-6-ol |
InChI |
InChI=1S/C8H7NOS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,10H,9H2 |
Clé InChI |
OFVDORVVGNFCND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)SC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)


![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)


![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)






